5-Chloro-2-isocyanopyridine

Description

Overview of Isocyanides in Contemporary Chemical Synthesis

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the functional group -N⁺≡C⁻. researchgate.net For a long time, they were considered the only stable organic molecules with a formally divalent carbon atom. 5z.com This structure imparts a distinctive reactivity, with the terminal carbon atom exhibiting both nucleophilic and electrophilic character. This dual nature makes isocyanides exceptionally versatile building blocks in the field of organic synthesis. acs.org

First discovered in the 19th century, the synthesis of isocyanides is most commonly achieved through the dehydration of N-substituted formamides, often using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base. researchgate.netmdpi.com Spectroscopically, they are identified by a characteristic weak to medium intensity stretch in the infrared (IR) spectrum between 2150–2110 cm⁻¹ and a signal in the ¹³C-NMR spectrum around 156–170 ppm. nih.gov

The true value of isocyanides in contemporary synthesis lies in their central role in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating the majority of the atoms from the starting materials. sciepub.com Isocyanide-based multicomponent reactions (IMCRs), such as the renowned Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity and complexity from simple precursors. sciepub.combeilstein-journals.org This efficiency is paramount in fields like medicinal chemistry and drug discovery for the creation of large compound libraries for biological screening. 5z.com

Table 1: General Properties of the Isocyanide Functional Group

| Property | Description |

|---|---|

| Functional Group | -N⁺≡C⁻ |

| Reactivity | The terminal carbon acts as both a nucleophile and an electrophile. |

| Key Reactions | Ugi four-component reaction, Passerini three-component reaction, Groebke-Blackburn-Bienaymé reaction. nih.govbeilstein-journals.org |

| Synthesis Method | Dehydration of N-formamides using reagents like POCl₃. researchgate.net |

| IR Spectroscopy | Characteristic absorption band at ~2150–2110 cm⁻¹ (weak-medium). nih.gov |

| ¹³C-NMR Spectroscopy | Signal for the isocyano carbon at ~156–170 ppm. nih.gov |

Distinctive Role of Pyridine-Based Isocyanides in Organic Transformations

While isocyanides are broadly useful, a significant drawback of their most common application, the Ugi four-component reaction (Ugi-4CR), is the formation of a highly stable secondary amide "C-terminus". sci-hub.se This amide is generally resistant to further transformation, limiting the synthetic utility of the resulting peptidomimetic products. To overcome this limitation, the concept of "convertible isocyanides" was developed. nih.govbeilstein-journals.org These are isocyanides designed so that the amide they form can be cleaved or "converted" into other functional groups, such as carboxylic acids, esters, or different amides. nih.gov

Within this class, pyridine-based isocyanides have emerged as particularly innovative and effective tools. researchgate.netsci-hub.se Research has shown that introducing a pyridine (B92270) ring, especially one bearing a halogen substituent, creates a highly effective "convertible" functionality that operates under remarkably mild conditions. sci-hub.seuantwerpen.be

The key insight is that the pyridine nitrogen and a strategically placed substituent (e.g., a chloro or bromo group) act as a directing group. 5z.com After the Ugi reaction, this group facilitates the activation of the otherwise inert amide bond. This allows for its cleavage by various nucleophiles—including amines (transamidation), alcohols (alcoholysis), and even water (hydrolysis)—under neutral conditions, typically catalyzed by zinc acetate (B1210297) (Zn(OAc)₂). sci-hub.seuantwerpen.be This is a major advance over earlier convertible isocyanides, which often required harsh acidic or basic conditions that are incompatible with sensitive functional groups present in complex molecules like peptides. sci-hub.se

Studies on compounds like 3-chloro-2-isocyanopyridine and 2-bromo-6-isocyanopyridine (B2597283) have demonstrated the power of this approach, enabling post-Ugi modifications to create constrained peptides and other complex architectures that were previously difficult to access. 5z.comsci-hub.sebeilstein-journals.orgresearchgate.net For instance, 3-chloro-2-isocyanopyridine was found to give high yields in the initial Ugi reaction, and its resulting amide product could be efficiently converted to a carboxylic acid, ester, or a new amide. 5z.comsci-hub.se

Table 2: Zinc-Catalyzed Conversion of an Ugi Product Derived from 3-Chloro-2-isocyanopyridine

| Nucleophile | Product Functional Group | Conditions | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| H-Phe-OMe·HCl (Amine) | Amide | Zn(OAc)₂ (3 mol%), Toluene, 110 °C | 85 | sci-hub.se |

| Methanol (Alcohol) | Ester | Zn(OAc)₂ (cat.), Toluene, 110 °C | 81 | sci-hub.se |

| Water | Carboxylic Acid | Zn(OAc)₂ (cat.), Toluene, 110 °C | 94 | sci-hub.se |

Rationale for Dedicated Research on 5-Chloro-2-isocyanopyridine

Despite the significant research into halogenated 2-isocyanopyridines, the specific isomer This compound remains largely unexplored in the scientific literature. However, based on the established principles of its chemical relatives, there is a strong rationale for its dedicated investigation.

Therefore, a systematic study of this compound is a logical and necessary step to fully understand the structure-activity relationship within this important class of reagents. Key research questions that warrant investigation include:

Synthesis and Stability: Determining an efficient synthesis for this compound and evaluating its stability compared to other isomers.

Reactivity in MCRs: Assessing its performance in Ugi and other multicomponent reactions to determine if the 5-chloro substitution pattern offers any advantages in terms of reaction speed or yield.

Cleavage Efficiency: Investigating the facility of the zinc-catalyzed cleavage of the resulting amide with a range of nucleophiles. The electronic effects of the chlorine atom at the 5-position could subtly alter the activation of the amide bond, potentially leading to different reaction kinetics or substrate scope.

By answering these questions, research into this compound would not only fill a gap in the current knowledge but could also potentially yield a new, valuable tool for organic chemists, offering unique reactivity or selectivity for the synthesis of complex peptidomimetics and other high-value molecules.

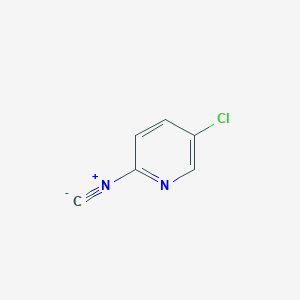

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-isocyanopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOLWTVXWRNWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Isocyanopyridine

Direct Synthesis Strategies

Direct synthesis predominantly follows a two-step sequence: the formylation of 2-amino-5-chloropyridine (B124133), followed by the dehydration of the resulting formamide (B127407) to yield the isocyanide. gcwgandhinagar.com This dehydration step is the most crucial and has been the subject of considerable methodological development. scribd.comgoogle.com

Formylation and Dehydration Approaches from Precursors

The conversion of the primary amine (2-amino-5-chloropyridine) to its formamide derivative is a standard procedure, which then undergoes dehydration to form the isocyanide functional group. gcwgandhinagar.com The choice of dehydrating agent is paramount for the success of this reaction, influencing yield, purity, and environmental impact.

Optimization of Reaction Conditions for Enhanced Yield and PuritySignificant efforts have been made to optimize the dehydration reaction to improve both yield and purity while simplifying the procedure. Key parameters investigated include solvents, bases, and workup protocols.

Solvents : Dichloromethane (DCM) is often the most effective co-solvent, providing high yields due to the good solubility of the formamide precursors. scribd.comgoogle.com However, other solvents like THF, toluene, and acetonitrile (B52724) have also been tested, generally resulting in lower yields. scribd.com

Bases : Tertiary amines such as triethylamine (B128534) have proven to be superior to other organic and inorganic bases for this transformation. scribd.com

Reaction Time and Temperature : Modern protocols have drastically reduced reaction times. Using POCl₃ with triethylamine as the solvent can yield the product in under 5 minutes at 0 °C. scribd.com This is a significant improvement over older methods that required several hours. google.com

The table below summarizes findings from a study on optimizing the dehydration of N-(3-bromophenyl)formamide with POCl₃, which provides insights applicable to the synthesis of 5-Chloro-2-isocyanopyridine.

Table 1: Effect of Co-Solvent on Isocyanide Synthesis with POCl₃/Et₃N

| Entry | Co-Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 15 | 15 |

| 2 | Diethyl ether | 15 | 37 |

| 3 | Acetonitrile | 15 | 56 |

| 4 | Tetrahydrofuran (THF) | 15 | 72 |

| 5 | Dichloromethane (DCM) | 15 | 94 |

| 6 | None (Solvent-free) | 5 | 98 |

Data derived from a study on a related aryl formamide, illustrating general trends in solvent effectiveness. scribd.com

Exploration of Green Chemistry Principles in Synthetic Route Design

Recent advancements in the synthesis of isocyanides have strongly emphasized green chemistry principles, focusing on minimizing waste and avoiding hazardous procedures. scribd.comgoogle.com Two major innovations in the dehydration of formamides stand out: performing the reaction under solvent-free conditions and avoiding aqueous workup.

Solvent-Free Conditions : A highly efficient protocol uses triethylamine not only as the base but also as the reaction solvent. scribd.com This solvent-free approach, combined with POCl₃ at 0 °C, can produce isocyanides in nearly quantitative yields within minutes. scribd.com

Avoiding Aqueous Workup : Traditional methods require a careful aqueous workup to quench the excess dehydrating agent, a process that generates significant wastewater and can lead to product degradation. google.com An innovative "Isocyanide 2.0" methodology circumvents this by directly filtering the reaction mixture through a short plug of silica (B1680970) gel. google.com This technique eliminates wastewater, reduces the use of organic extraction solvents, and provides highly pure products rapidly. google.com These green approaches significantly reduce the environmental factor (E-factor) of the synthesis, making it safer, faster, and more sustainable. scribd.com

Functional Group Interconversions Leading to the this compound Core

The direct synthesis of this compound relies on the availability of its precursor, 2-amino-5-chloropyridine. This key intermediate can be prepared via well-established functional group interconversion (FGI) reactions on the pyridine (B92270) ring.

Two primary FGI strategies are commonly employed:

Electrophilic Chlorination of 2-Aminopyridine (B139424) : The amino group at the C2 position of the pyridine ring is an activating group that directs electrophilic substitution to the C3 and C5 (para) positions. The synthesis of 2-amino-5-chloropyridine can be achieved with high selectivity by reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium. google.com Using a medium with a Hammett acidity function (H₀) below -3.5, such as 70% aqueous sulfuric acid, favors chlorination at the C5 position while minimizing the formation of the 3,5-dichloro byproduct. google.com Common chlorinating agents for this process include sulfuryl chloride (SO₂Cl₂) and chlorine gas. google.com Other modern methods utilize reagents like N-fluoro-N-chlorobenzenesulfonamide in the presence of an ionic liquid catalyst.

Reduction of a Nitro Group : An alternative route involves the reduction of a nitro group on a pre-functionalized pyridine ring. Specifically, 2-amino-5-chloropyridine can be synthesized via the electrochemical reduction of 5-chloro-2-nitropyridine. This transformation from a nitro to an amine group is a classic FGI, which in this case proceeds in high yield (up to 84%) at a nickel cathode in the presence of acid.

These FGI methods provide reliable access to the essential aminopyridine precursor required for the subsequent formylation and dehydration steps to yield the target compound, this compound.

Reactivity and Transformations of 5 Chloro 2 Isocyanopyridine in Multicomponent Reactions Mcrs

5-Chloro-2-isocyanopyridine as a Convertible Isocyanide

This compound has been identified as a versatile convertible isocyanide in the Ugi four-component reaction. sci-hub.se Its utility stems from the ability of the resulting N-(5-chloropyridin-2-yl)amide moiety in the Ugi product to be cleaved under mild conditions, a feature not readily achievable with traditional isocyanides. sci-hub.se5z.com This "convertibility" opens up avenues for diverse post-condensation modifications, significantly expanding the synthetic utility of the Ugi reaction. sci-hub.sersc.org

The "convertible" nature of this compound in the context of amide cleavage is rooted in the electronic properties of the pyridyl group. 5z.comacs.org The presence of the chlorine atom at the 5-position of the pyridine (B92270) ring enhances the electrophilicity of the amide carbonyl carbon in the Ugi product. This activation facilitates nucleophilic attack at the carbonyl group, leading to cleavage of the amide bond.

The mechanism of cleavage, particularly in the presence of a zinc catalyst, is believed to be biomimetic, drawing parallels to the action of metallo-exopeptidases. acs.orgresearchgate.net The pyridine nitrogen and the amide oxygen of the Ugi product can chelate to a metal center, such as Zn(II). acs.orgresearchgate.net This coordination further polarizes the amide bond, making it more susceptible to nucleophilic attack. The substituent at the 3-position (in this case, the 5-chloro substituent on the pyridine ring) plays a crucial role in populating the trans-conformer of the amide, which is the conformation required for effective zinc chelation. acs.orgresearchgate.net This pre-organization of the substrate for catalysis is a key aspect of the "convertible isocyanide" functionality.

The true power of using this compound as a convertible isocyanide lies in the diverse array of post-condensation modifications that can be performed on the resulting Ugi products. These transformations allow for the conversion of the initially formed amide into a variety of other functional groups, significantly enhancing the molecular diversity achievable from a single Ugi reaction. sci-hub.senih.gov

A particularly mild and efficient method for the cleavage of the N-(5-chloropyridin-2-yl)amide bond involves the use of zinc acetate (B1210297) (Zn(OAc)2) as a catalyst. sci-hub.seresearchgate.net This catalytic system operates under neutral conditions, making it compatible with a wide range of sensitive functional groups that might not tolerate the acidic or basic conditions required for the cleavage of other convertible isocyanides. sci-hub.se The zinc-catalyzed approach has been successfully applied to a variety of transformations, including transamidation, alcoholysis, and hydrolysis. sci-hub.seuantwerpen.be

Post-Condensation Modifications of Ugi-Type Products Derived from this compound

Zn(OAc)2-Catalyzed Amide Cleavage Reactions

Transamidation Reactions with Various Amine Nucleophiles

The Zn(OAc)2-catalyzed transamidation of Ugi products derived from this compound allows for the exchange of the pyridyl moiety with a variety of amine nucleophiles. sci-hub.seresearcher.life This reaction provides a straightforward route to a diverse range of secondary amides. The reaction proceeds efficiently under neutral conditions, tolerating both primary and secondary amines as nucleophiles. organic-chemistry.orgnih.gov This method has proven to be highly chemoselective. acs.org

Table 1: Examples of Zn(OAc)2-Catalyzed Transamidation Reactions

| Amine Nucleophile | Product | Reference |

| Propylamine | N-propyl-α-acylaminocarboxamide | 5z.com |

| Various primary and secondary amines | Corresponding secondary amides | nih.gov |

| Amino acid derivatives | Peptidic amides | organic-chemistry.org |

Alcoholysis Reactions for Ester Formation

In addition to amines, alcohols can also serve as effective nucleophiles in the Zn(OAc)2-catalyzed cleavage of Ugi products. sci-hub.seresearcher.life This alcoholysis reaction provides a direct pathway to the corresponding esters, a valuable transformation in organic synthesis. acs.orgnih.gov The reaction proceeds smoothly under neutral conditions, and even less nucleophilic secondary alcohols can be employed. acs.org For instance, methanolysis of an Ugi product derived from this compound in the presence of Zn(OAc)2 affords the corresponding methyl ester in excellent yield. sci-hub.seuantwerpen.be

Table 2: Examples of Zn(OAc)2-Catalyzed Alcoholysis Reactions

| Alcohol Nucleophile | Product | Reference |

| Methanol (MeOH) | Methyl ester | sci-hub.seuantwerpen.be |

| Isopropanol | Isopropyl ester | acs.org |

Hydrolysis Reactions for Carboxylic Acid Generation

Perhaps one of the most significant applications of this methodology is the Zn(OAc)2-catalyzed hydrolysis of the Ugi-derived amide to generate the corresponding carboxylic acid. sci-hub.seuantwerpen.be This transformation is particularly noteworthy as it represents a rare example of amide hydrolysis to a carboxylic acid under neutral conditions using water as the nucleophile. sci-hub.seuantwerpen.be This method avoids the often harsh acidic or basic conditions typically required for amide hydrolysis, thereby preserving acid- or base-sensitive protecting groups that may be present in the molecule. sci-hub.se The ability to generate a carboxylic acid at the C-terminus of a peptide-like scaffold opens up numerous possibilities for further elaboration, such as subsequent peptide couplings. 5z.comuantwerpen.be

Table 3: Example of Zn(OAc)2-Catalyzed Hydrolysis Reaction

| Nucleophile | Product | Reference |

| Water (H2O) | Carboxylic acid | sci-hub.seuantwerpen.be |

Biomimetic Activation Mechanisms in Catalytic Transformations

The activation of amides, which are typically stable functional groups, is a significant challenge in organic synthesis. Nature, however, has evolved enzymes, such as metalloproteases, that can efficiently catalyze the cleavage of amide bonds under mild conditions. Inspired by these biological processes, researchers have developed biomimetic activation strategies for amides derived from MCRs involving this compound.

A notable example of this is the zinc-catalyzed cleavage of amides. researchgate.netacs.org In a process that mimics the action of metallo-exopeptidases, a directing group, such as a tert-butyl nicotinate, is introduced. researchgate.netacs.org This directing group facilitates a specific conformation that allows for chelation of a zinc catalyst between the amide's carbonyl oxygen and the nitrogen atom of the pyridine ring. researchgate.netacs.org This coordination activates the amide carbonyl group, making it more susceptible to nucleophilic attack. researchgate.netacs.org Furthermore, the acetate ligand on the zinc catalyst can activate a coordinated alcohol nucleophile through hydrogen bonding and assist in the proton transfer steps of the reaction. researchgate.netacs.org This biomimetic approach allows for the cleavage of the otherwise stable amide bond under neutral and mild conditions. researchgate.netacs.org

Applications of this compound in Specific Multicomponent Reaction Frameworks

Ugi Four-Component Reactions (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide in a single step. uantwerpen.bemdpi.com This reaction is highly valued for its ability to rapidly generate diverse and complex molecules, particularly peptide-like structures. uantwerpen.bemdpi.com this compound has proven to be a highly effective isocyanide component in the Ugi-4CR. uantwerpen.be5z.com Its use allows for the synthesis of a wide array of products, and the resulting N-(5-chloropyridin-2-yl)amide moiety can often be further transformed in subsequent reactions. uantwerpen.be5z.com

The general utility of this compound in the Ugi-4CR is demonstrated by its successful reaction with various combinations of amines, aldehydes, and carboxylic acids to yield the desired α-acylamino carboxamides in good yields. 5z.com The reaction is often carried out in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or methanol. uantwerpen.beresearchgate.net

Strategic Synthesis of Dipeptide and Tripeptide Scaffolds

A significant application of the Ugi-4CR with this compound is the synthesis of dipeptide and tripeptide mimetics. uantwerpen.be5z.com The Ugi reaction itself generates a dipeptide-like structure. uantwerpen.be The use of this compound as the isocyanide component introduces a convertible amide group at the C-terminus of the Ugi product. 5z.com This amide can be selectively cleaved under mild, neutral conditions, often using a zinc acetate catalyst, to generate a carboxylic acid. uantwerpen.be5z.com This newly formed carboxylic acid can then be coupled with another amino acid or peptide fragment using standard solid-phase peptide synthesis (SPPS) techniques, thereby extending the peptide chain to form tripeptides and larger structures. uantwerpen.be5z.com

For instance, a constrained dipeptide scaffold was synthesized using an Ugi-4CR followed by a post-condensation modification. 5z.com The resulting product, containing the 5-chloro-2-pyridylamide, underwent hydrolysis to the corresponding carboxylic acid, which was then coupled on a solid support to generate a tripeptide. 5z.com

Table 1: Synthesis of a Tripeptide using this compound in a Ugi-4CR/SPPS Strategy. 5z.com

| Step | Reaction | Key Reagents | Outcome |

| 1 | Ugi-Huisgen Cyclization | This compound | Aminotriazoloazepinone-containing dipeptide |

| 2 | Hydrolysis | Zn(OAc)₂ | Dipeptide with a C-terminal carboxylic acid |

| 3 | Solid-Phase Coupling | Standard SPPS coupling | Resin-bound tripeptide |

| 4 | Cleavage | TFA/TIS/H₂O | Final tripeptide |

Construction of Diverse Complex Heterocyclic Systems

The Ugi-4CR with this compound is not limited to the synthesis of linear peptides but is also a powerful tool for constructing complex heterocyclic systems. rsc.org The initial Ugi product can be designed to contain functionalities that can participate in subsequent intramolecular cyclization reactions. rsc.org

One such strategy involves a one-pot Ugi-Huisgen tandem reaction. uantwerpen.beresearchgate.net In this approach, an Ugi reaction is performed using components that contain azide (B81097) and alkyne functionalities. uantwerpen.beresearchgate.net The resulting Ugi product then undergoes an intramolecular Huisgen cycloaddition to form a triazole-containing heterocyclic ring system. uantwerpen.beresearchgate.net For example, the reaction of an azide-containing amino acid, propargylamine, an aldehyde, and this compound can lead to the formation of an 8-membered aminotriazoloazepinone ring. uantwerpen.be This demonstrates the ability to rapidly assemble complex, polycyclic structures from simple starting materials.

The Ugi reaction can also be a key step in the synthesis of other heterocyclic frameworks, such as benzoxazinones and 1,4-benzodiazepine-2,5-diones. rsc.orgnih.gov

Facile Generation of Bioactive Molecule Frameworks (e.g., Opioid and ACE Inhibitor Backbones)

The versatility of the Ugi-4CR with convertible isocyanides like this compound has been exploited in the synthesis of frameworks for various biologically active molecules. nih.govresearchgate.net The ability to generate peptide-like structures and complex heterocycles makes this methodology well-suited for medicinal chemistry and drug discovery programs. nih.gov

For example, the Ugi reaction has been used to synthesize precursors for opioid receptor ligands. eventscloud.com By incorporating conformationally constrained amino acids and using the Ugi reaction to assemble the core structure, researchers can create novel peptidomimetics with high affinity for opioid receptors. eventscloud.com

Furthermore, a concise synthesis of benazepril (B1667978) hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has been reported using an Ugi three-component reaction in trifluoroethanol. researchgate.net This highlights the potential of isocyanide-based multicomponent reactions in the efficient synthesis of established pharmaceutical agents. The general principle of using convertible isocyanides in Ugi reactions to create a cleavable amide that can be transformed into other functional groups is a key strategy in the synthesis of various drug scaffolds. nih.gov

Implementation in Solid-Phase Organic Synthesis (SPOS) Methodologies

The Ugi-4CR involving this compound is compatible with solid-phase organic synthesis (SPOS). uantwerpen.benih.gov In SPOS, one of the reactants is attached to a solid support, such as a resin. nih.gov This allows for the easy separation of the product from excess reagents and byproducts by simple filtration and washing of the resin. uantwerpen.be

The on-resin Ugi reaction has been demonstrated by performing the reaction with a resin-bound amino acid. uantwerpen.be A solvent mixture such as TFE/DCM is often used to ensure proper swelling of the resin. uantwerpen.be After the Ugi reaction is complete, the resin-bound product can be subjected to further transformations, such as the zinc-catalyzed transamidation mentioned earlier, directly on the solid support. uantwerpen.be Finally, the desired product is cleaved from the resin. uantwerpen.be This approach facilitates the purification process and is amenable to the creation of libraries of compounds for high-throughput screening. nih.gov

Passerini Reactions

The Passerini reaction is a well-established three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. chemistnotes.comorganic-chemistry.org It is one of the foundational isocyanide-based multicomponent reactions and is valued for its high atom economy and ability to rapidly generate molecular complexity. slideshare.net However, searches for specific applications or examples detailing the use of this compound as the isocyanide component did not yield any results. General literature describes the reaction mechanism and its utility with other isocyanides, but not the specific subject of this inquiry. nih.gov

Groebke-Blackburn-Bienaymé (GBB) Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component process that typically involves an N-nucleophilic heterocycle (such as a 2-aminoazine), an aldehyde, and an isocyanide. researchgate.net This reaction is a powerful method for synthesizing fused heterocyclic scaffolds, such as imidazo[1,2-a]pyridines. While the GBB reaction is a known application for isocyanides, the available literature does not provide instances of this compound being used as the isocyanide component in this specific transformation.

Formal Cycloaddition Reactions Involving Isocyanides

Isocyanides are known to participate in various formal cycloaddition reactions due to their unique electronic structure, acting as both a nucleophile and an electrophile. The GBB reaction is itself considered a formal [4+1] cycloaddition. researchgate.net Other cycloadditions, such as [3+2] and other variations, are also documented for the isocyanide functional group to form diverse heterocyclic systems. researchgate.netmdpi.comsci-rad.com Despite the versatility of isocyanides in such reactions, a review of the literature did not uncover any studies that specifically employed this compound in these transformations.

Coordination Chemistry and Ligand Applications of 5 Chloro 2 Isocyanopyridine

5-Chloro-2-isocyanopyridine as a Ligand in Transition Metal Complexes

This compound coordinates to transition metals through the terminal carbon atom of the isocyanide group. The presence of the electron-withdrawing chlorine atom and the pyridine (B92270) nitrogen atom influences the electronic properties of the isocyanide moiety, which in turn affects the nature of the metal-ligand bond.

Isocyanide ligands (R-N≡C) are generally classified as L-type ligands in the Covalent Bond Classification method, meaning they act as neutral, two-electron donors. They are considered soft ligands, preferring to bond with soft metal centers. The coordination of an isocyanide ligand to a transition metal is best described by a synergistic model involving two main components:

σ-Donation : The ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom's lone pair, to a vacant d-orbital on the metal center.

π-Backbonding : The metal center donates electron density from a filled d-orbital (of π-symmetry, such as the t2g set in an octahedral field) into the empty π* antibonding orbitals of the isocyanide ligand. wikipedia.orgnumberanalytics.comlibretexts.org

This π-backbonding is a crucial aspect of the metal-isocyanide interaction. wikipedia.orglibretexts.org It strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond. wikipedia.org The extent of π-backbonding depends on the nature of the metal (electron-rich, low-valent metals are better π-donors) and the substituents on the isocyanide. numberanalytics.com For this compound, the electron-withdrawing nature of the chloro-substituted pyridine ring is expected to enhance the π-acceptor character of the ligand compared to simpler alkyl or aryl isocyanides.

Isocyanides are often compared to carbon monoxide (CO) as they are isoelectronic. However, key differences exist in their coordination behavior. Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.org This difference in bonding has several observable consequences:

Bond Strength : The stronger σ-donation from isocyanides can lead to a more stable metal-ligand bond in some cases. The weaker π-acceptance results in less weakening of the C≡N bond compared to the C≡O bond in analogous carbonyl complexes.

Infrared Spectroscopy : The degree of π-backbonding is reflected in the vibrational stretching frequency (ν) of the C≡N or C≡O bond. For free CO, ν(CO) is 2143 cm⁻¹. wikipedia.org Upon coordination to a metal, significant π-backbonding populates the π* orbital, weakening the C≡O bond and lowering ν(CO), often to below 2100 cm⁻¹. wikipedia.org Isocyanide ligands show a similar trend, but because they are weaker π-acceptors, the decrease in ν(C≡N) is typically less pronounced. Furthermore, upon coordination, the ν(C≡N) frequency often increases first due to electronic changes from σ-donation, before decreasing as π-backbonding becomes significant.

| Property | Isocyanide Ligands (R-N≡C) | Carbon Monoxide (CO) |

|---|---|---|

| σ-Donation Ability | Generally Stronger | Generally Weaker |

| π-Acceptor Ability | Generally Weaker | Stronger |

| Effect on M-C Bond | Strengthened by both σ-donation and π-backbonding | Strengthened by both σ-donation and π-backbonding |

| Effect on C≡X Bond | Weakened by π-backbonding | Significantly weakened by π-backbonding wikipedia.org |

| Typical ν(C≡X) Shift | Shift to lower frequency upon significant backbonding | Large shift to lower frequency (e.g., 1790-2060 cm⁻¹) wikipedia.org |

Homoleptic complexes are coordination compounds where all ligands attached to the central metal atom are identical. unacademy.com The synthesis of homoleptic isocyanide complexes, such as [M(CNR)n]x+, is well-established for many transition metals and isocyanides. nih.govrsc.org While specific literature detailing the synthesis of homoleptic or polyisocyanide complexes exclusively with this compound is not prominent, their formation can be predicted based on general synthetic routes. These typically involve the reaction of a metal salt with an excess of the isocyanide ligand in a suitable solvent.

Characterization of such complexes would rely on standard analytical techniques:

Infrared (IR) Spectroscopy : To determine the ν(C≡N) stretching frequency, which indicates the extent of π-backbonding.

NMR Spectroscopy (¹H, ¹³C) : To elucidate the structure and confirm the coordination of the ligand.

X-ray Crystallography : To determine the precise solid-state structure, including bond lengths and angles.

Elemental Analysis : To confirm the stoichiometry of the complex.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C≡N) from free ligand value (~2130 cm⁻¹) | Indicates coordination and degree of π-backbonding. |

| ¹H NMR | Shift in aromatic proton signals of the pyridine ring | Confirms ligand is in the coordination sphere. |

| X-ray Crystallography | M-C and C-N bond lengths; M-C-N bond angle | Provides definitive structural proof and bonding details. A bent M-C-N angle suggests significant π-backbonding. |

The isocyanide ligand, once coordinated to a metal center, can exhibit its own reactivity. Due to the increased basicity of the nitrogen atom compared to CO, coordinated isocyanides are more susceptible to protonation. researchgate.net Electron-rich metal centers that engage in strong π-backbonding can make the isocyanide nitrogen atom sufficiently nucleophilic to react with electrophiles, such as protons, leading to the formation of aminocarbyne complexes.

Another common reaction is the insertion of the isocyanide carbon atom into a metal-alkyl or metal-hydride bond. This process results in the formation of an iminoacyl ligand, which is an important step in various catalytic cycles.

Catalytic Applications of Transition Metal Isocyanide Complexes

While direct catalytic applications of isolated this compound complexes are not widely reported, the compound belongs to a class of "convertible isocyanides" that are instrumental in organic synthesis, particularly in metal-catalyzed multicomponent reactions. sci-hub.seacs.org

Research on the closely related 3-substituted-2-isocyanopyridines demonstrates their utility in the Ugi four-component reaction. sci-hub.se In these systems, the initially formed N-(pyridin-2-yl)amide product can be selectively cleaved under mild conditions using a zinc acetate (B1210297) catalyst. sci-hub.se This catalytic transamidation, alcoholysis, or hydrolysis allows the stable amide product to be converted into esters, carboxylic acids, or other amides, greatly enhancing the synthetic utility of the multicomponent reaction. sci-hub.se This process relies on the coordination of the pyridine nitrogen to the zinc catalyst, which activates the amide for nucleophilic attack.

Similarly, 2-bromo-6-isocyanopyridine (B2597283) has been highlighted as a highly effective convertible isocyanide. researchgate.netcolab.ws It was used in an efficient, two-step synthesis of the potent opioid carfentanil, where the key step involves the cleavage of the Ugi-adduct amide, mediated by acid and methanol. researchgate.net These examples underscore the primary application of chloro- and bromo-substituted 2-isocyanopyridines as versatile reagents whose reactivity is unlocked through coordination to a metal catalyst.

Theoretical and Mechanistic Investigations of 5 Chloro 2 Isocyanopyridine Chemistry

Computational Studies on Molecular Reactivity and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intrinsic properties of molecules like 5-Chloro-2-isocyanopyridine. nih.gov These studies calculate various molecular descriptors that quantify the reactivity and selectivity of the compound in chemical reactions. nih.gov

Local reactivity is often analyzed using Fukui functions or Molecular Electrostatic Potential (MESP) maps. researchgate.net These methods identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. researchgate.netnih.gov For this compound, the isocyanide carbon is the primary site for nucleophilic behavior, while also possessing electrophilic character, a duality central to its role in multicomponent reactions. MESP analysis would likely show a region of negative potential around the pyridine (B92270) nitrogen and a positive potential near the isocyanide carbon, guiding its interaction with other reagents. researchgate.net

| Descriptor | Symbol | Significance | Expected Influence on this compound |

| HOMO Energy | EHOMO | Represents electron-donating ability. | Lowered by electron-withdrawing Cl and pyridine N. |

| LUMO Energy | ELUMO | Represents electron-accepting ability. | Lowered by electron-withdrawing Cl and pyridine N. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity. nih.gov | Moderate gap, indicating a balance of stability and reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; resistance to charge transfer. | Influenced by the stability of the aromatic pyridine ring. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2; electron escaping tendency. | Reflects the overall electrophilic nature of the molecule. |

| Electrophilicity Index | ω | μ2 / 2η; propensity to accept electrons. | Expected to be significant due to the electron-deficient ring. |

Table is illustrative, based on general principles of DFT analysis for similar heterocyclic compounds.

Detailed Mechanistic Pathways of Key Transformations (e.g., Ugi, Passerini, Post-Ugi Cleavages)

This compound is a key building block in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, which are renowned for their efficiency in generating molecular complexity. researchgate.netresearchgate.net

Passerini Reaction

The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are debated, depending on the reaction conditions. wikipedia.org

Concerted Pathway : In aprotic, nonpolar solvents and at high concentrations, the reaction is believed to proceed through a concerted, trimolecular mechanism. wikipedia.orgorganic-chemistry.org A hydrogen-bonded cluster forms between the carboxylic acid and the carbonyl compound, which then reacts in a single step with the isocyanide via a cyclic transition state. nih.gov

Ionic Pathway : In polar solvents, a stepwise mechanism is favored. wikipedia.org The reaction begins with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide, in this case this compound, then performs a nucleophilic attack on the activated carbonyl carbon to form a nitrilium ion intermediate. researchgate.netmdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by an irreversible acyl group transfer known as a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.org

Ugi Reaction

The Ugi reaction is a four-component reaction that combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. nih.gov Its mechanism is also the subject of ongoing discussion, with two plausible, convergent pathways. nih.govmdpi.com

Pathway A (Nitrilium Intermediate) : This pathway is generally favored in polar, protic solvents like methanol. mdpi.comnih.gov It starts with the condensation of the amine and the carbonyl compound to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid). nih.gov The isocyanide (this compound) adds to the iminium carbon, generating a nitrilium intermediate. mdpi.com This intermediate is then attacked by the carboxylate, forming an α-adduct that undergoes a Mumm-type rearrangement to furnish the final α-acylamino amide product. mdpi.com

Pathway B (Hemiaminal Intermediate) : An alternative mechanism proposes the formation of a hemiaminal from the carbonyl and amine as the key intermediate, which then proceeds through subsequent steps to the final product. mdpi.com

The irreversible Mumm rearrangement is considered the driving force that shifts the reaction equilibrium toward the product in both pathways. mdpi.comnih.gov

Post-Ugi Cleavages and Transformations

The products of the Ugi reaction are not merely final targets but are also versatile intermediates for subsequent chemical transformations, often termed post-Ugi modifications. nih.gov These reactions leverage the functionality embedded in the Ugi adduct to construct complex heterocyclic scaffolds. researchgate.net For instance, an Ugi adduct derived from this compound can undergo intramolecular cyclization. A common strategy involves using a reactant with a secondary functional group that can participate in a subsequent ring-closing reaction. This has been used to synthesize a variety of structures, including hydantoins, piperazinones, and complex peptidomimetics. nih.govresearchgate.netorganic-chemistry.org For example, a microwave-assisted, base-mediated cyclization can be employed to form hydantoin scaffolds from Ugi products in high yield. organic-chemistry.org

Electronic Structure and Bonding Analysis of the Compound and its Intermediates

A thorough analysis of the electronic structure of this compound and its reaction intermediates provides a deeper understanding of its chemical behavior. This is typically achieved through computational methods that calculate orbital energies, charge distributions, and bonding parameters.

Frontier Molecular Orbitals (HOMO & LUMO)

Bonding Analysis

Natural Bond Orbital (NBO) analysis can be used to investigate charge delocalization, hyperconjugative interactions, and the nature of specific bonds. In this compound, the pyridine ring exhibits aromatic character with delocalized π-electrons. The C-Cl bond will be polarized towards the highly electronegative chlorine atom. The isocyanide group (-N≡C) has a unique electronic structure with a formal positive charge on the nitrogen and a negative charge on the carbon, contributing to its dual nucleophilic and electrophilic character.

The table below presents expected bond lengths for this compound based on DFT calculations of similar structures. These values reflect the hybridization of the atoms and the degree of electron delocalization within the molecule.

| Bond | Hybridization | Expected Bond Length (Å) | Notes |

| C-Cl (ring) | sp2-p | ~1.74 | Typical for a chloro-aromatic bond. |

| C-C (ring) | sp2-sp2 | ~1.39 | Aromatic bond, intermediate between single and double. |

| C-N (ring) | sp2-sp2 | ~1.34 | Shorter than a C-N single bond due to aromaticity. |

| C-N (isocyanide) | sp2-sp | ~1.40 | Bond connecting the pyridine ring to the isocyanide group. |

| N≡C (isocyanide) | sp-sp | ~1.17 | Characteristic triple bond of an isocyanide. |

Table is illustrative, based on computational data for analogous chloro-pyridine and isocyanide-containing molecules. ijesit.com

Analysis of reaction intermediates, such as the nitrilium ion formed during Ugi and Passerini reactions, would show significant charge localization on the nitrogen and adjacent carbon atoms, explaining their high electrophilicity and susceptibility to attack by nucleophiles like carboxylates. mdpi.com

Structural Diversification and Analog Synthesis Derived from 5 Chloro 2 Isocyanopyridine

Systematic Synthesis of Substituted 2-Isocyanopyridine (B167529) Analogs

The synthesis of 2-isocyanopyridine analogs, including the chloro-substituted variant, is typically achieved through a reliable two-step sequence starting from the corresponding 2-aminopyridines. This process involves an initial formylation of the amino group, followed by a dehydration step to generate the isocyanide functionality. 5z.com

The dehydration of the intermediate formamide (B127407) is a critical step. While phosphorus oxychloride (POCl₃) is a classic dehydrating agent, research has shown that dichlorophenylphosphine (B166023) oxide (PhPOCl₂) can be a more suitable and "greener" alternative, particularly for pyridine-based formamides, providing access to the desired isocyanides in good yields. 5z.com This methodology allows for the systematic synthesis of a variety of 2-isocyanopyridine analogs with different substituents on the pyridine (B92270) ring.

A study detailing the synthesis of several 3-substituted-2-isocyanopyridines highlights the effectiveness of this formylation/dehydration sequence. 5z.com The process begins with the respective 3-substituted-2-aminopyridine, which is converted to the isocyanide.

Table 1: Synthesis of 3-Substituted-2-isocyanopyridine Analogs 5z.com

| Entry | Starting Amine (Substituent) | Isocyanide Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Methoxy-2-aminopyridine | 3-Methoxy-2-isocyanopyridine | 75 |

| 2 | 3-Chloro-2-aminopyridine | 3-Chloro-2-isocyanopyridine | 81 |

| 3 | 3-Bromo-2-aminopyridine | 3-Bromo-2-isocyanopyridine | 85 |

This systematic approach enables the generation of a library of 2-isocyanopyridine analogs, each with distinct electronic properties conferred by the substituent, which in turn influences their reactivity and performance in subsequent chemical transformations.

Post-Synthetic Modification Strategies for 5-Chloro-2-isocyanopyridine Derived Products

A significant advantage of using 2-isocyanopyridines like the 5-chloro derivative in synthesis is their role as "convertible isocyanides". sci-hub.se In multicomponent reactions such as the Ugi four-component reaction (U-4CR), a typical isocyanide incorporates itself into the final product as a highly stable secondary amide, which is difficult to modify further. sci-hub.seorganic-chemistry.org This stability limits the synthetic utility of the products.

However, Ugi products derived from 2-isocyanopyridines feature an N-(pyridin-2-yl)amide moiety that is susceptible to cleavage and transformation under specific, often mild, conditions. sci-hub.seresearchgate.net This "convertibility" opens up a vast landscape of post-synthetic modifications, allowing the initial MCR product to be diversified into a range of other functional groups.

Key modification strategies include:

Hydrolysis: The amide can be cleaved with water to yield a carboxylic acid.

Alcoholysis: Reaction with an alcohol transforms the amide into an ester.

Transamidation: Treatment with a different amine replaces the pyridylamide group, forming a new amide. sci-hub.se

A major breakthrough in this area was the discovery that these transformations can be mediated by a zinc catalyst, such as zinc acetate (B1210297) (Zn(OAc)₂), under neutral conditions. 5z.comsci-hub.se This is a significant improvement over earlier methods that required harsh acidic or basic conditions, which are often incompatible with sensitive functional groups present in complex molecules. sci-hub.se

For instance, a Ugi product derived from 3-chloro-2-isocyanopyridine can undergo a Zn(OAc)₂-mediated hydrolysis to generate a carboxylic acid. 5z.com This acid can then serve as a handle for further reactions, such as coupling to an amino acid on a solid support, demonstrating a seamless integration of MCR chemistry with solid-phase peptide synthesis (SPPS). 5z.com Furthermore, more complex domino sequences, such as post-Ugi transamidation followed by intramolecular cyclization, have been developed to construct novel heterocyclic systems like spiro[indoline-3,2'-pyrrolidine]-2,5'-diones. beilstein-journals.org

Development of Novel Convertible Isocyanide Architectures and their Performance Evaluation

The development of substituted 2-isocyanopyridines represents a strategic advancement in the design of convertible isocyanide architectures. The goal is to create reagents that are stable for storage, highly efficient in multicomponent reactions, and whose resulting amide products can be easily cleaved under mild conditions. organic-chemistry.orgnih.gov The performance of these novel isocyanides is evaluated based on these key criteria.

A comparative study of 3-substituted 2-isocyanopyridines provides direct insight into their performance. 5z.com The isocyanides were first evaluated for their efficiency in a Ugi four-component reaction. Subsequently, the resulting Ugi products were subjected to a zinc-catalyzed transamidation reaction to assess the ease of cleavage of the pyridylamide group.

Table 2: Performance Evaluation of 3-Substituted-2-isocyanopyridine Analogs in Ugi Reaction and Post-Synthetic Modification 5z.com

| Isocyanide Substituent | Ugi Product Yield (%) | Zn-Catalyzed Transamidation Yield (%)[a] |

|---|---|---|

| 3-Methoxy | 70 | 88 |

| 3-Chloro | 91 | 89 |

| 3-Bromo | 80 | 88 |

The results indicate that while all three analogs are effective, the 3-chloro-2-isocyanopyridine provided the highest yield in the Ugi reaction, making it a highly efficient reagent for the initial multicomponent condensation. 5z.com All three directing groups were found to be similarly efficient in the subsequent transamidation step. 5z.com

Future Directions and Research Opportunities

Emerging Synthetic Methodologies for Isocyanopyridines

The synthesis of isocyanides, historically reliant on methods like the dehydration of formamides, is undergoing a transformation towards more efficient and sustainable practices. researchgate.netmdpi.com These emerging methodologies are directly applicable to the future synthesis of 5-Chloro-2-isocyanopyridine, promising improved yields, safety, and environmental friendliness.

Traditional synthesis often involves dehydrating the corresponding N-substituted formamide (B127407) using reagents like phosphorus oxychloride (POCl₃) in the presence of a base. mdpi.comrsc.org While effective, this method can require harsh conditions and tedious workups to remove byproducts. rsc.org Recent advancements focus on optimizing this dehydration process. For instance, using triethylamine (B128534) not only as a base but also as the solvent for POCl₃-mediated dehydration has been shown to dramatically increase reaction speed, affording highly pure isocyanides in minutes at 0°C with minimal waste. mdpi.com Another approach avoids metallic reagents altogether through a one-pot reaction of alcohols with trimethylsilyl (B98337) cyanide and methanesulfonic acid, followed by dehydration, which is particularly effective for tertiary and benzylic isocyanides. organic-chemistry.org

Furthermore, "green chemistry" principles are driving the development of solvent-free and mechanochemical methods, such as ball-milling, which can reduce solvent use and reaction times significantly. mdpi.com As the demand for functionalized isocyanides like this compound grows, these more sustainable and efficient protocols will be crucial for its large-scale and cost-effective production.

Table 1: Comparison of Traditional and Emerging Isocyanide Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional Dehydration | Formamide, POCl₃, Organic Solvent (e.g., DCM), Base | Low to elevated temperatures, hours | Well-established | Use of volatile solvents, wastewater production, lengthy workup rsc.org |

| Solvent-as-Reagent | Formamide, POCl₃, Triethylamine | 0°C, < 5 minutes | High speed, high purity, minimal waste, increased safety mdpi.com | May not be suitable for all substrates |

| One-Pot from Alcohols | Alcohol, Trimethylsilyl cyanide, Acid, Dehydrating agent | Multi-step one-pot | Avoids metallic reagents, good for specific alcohol types organic-chemistry.org | Limited to tertiary and benzylic alcohols |

| Mechanochemical (Ball-Milling) | Formamide, Dehydrating agent | Solvent-free or liquid-assisted grinding | Reduced solvent, high efficiency, sustainable mdpi.com | Requires specialized equipment |

Expanded Applications in the Construction of Structurally Complex Molecules

Isocyanides are exceptionally versatile reagents for constructing complex molecular architectures, primarily through their extensive use in isocyanide-based multicomponent reactions (IMCRs). researchgate.netnih.gov IMCRs, such as the Ugi and Passerini reactions, allow for the one-pot synthesis of complex, drug-like molecules from three or four simple starting materials, offering high atom economy and efficiency. mdpi.comnih.gov

A key emerging area is the use of "convertible isocyanides," where the isocyanide-derived amide group in the product can be cleaved or transformed in a subsequent step. acs.org This strategy dramatically increases the synthetic utility of the initial MCR product. Research on 2-bromo-6-isocyanopyridine (B2597283) has shown it to be an excellent convertible isocyanide. acs.orgcolab.ws The Ugi product formed using this reagent can undergo subsequent reactions, such as hydrolysis or alcoholysis, to yield valuable carboxylic acids, esters, or amides. researchgate.net A notable example is the efficient, two-step synthesis of the potent opioid carfentanil, where a Ugi reaction is followed by an acid-catalyzed conversion of the amide into the required ester. researchgate.netnih.gov

Given its structural similarity, this compound is a prime candidate to function as a novel convertible isocyanide. The chloro-substituted pyridine (B92270) ring offers distinct electronic properties and potential sites for further functionalization, such as through cross-coupling reactions. This would enable the rapid assembly of diverse molecular scaffolds, particularly peptidomimetics and complex heterocyclic systems, which are of high interest in drug discovery. researchgate.netuantwerpen.be

Exploration in Advanced Catalysis and Materials Science

The unique electronic properties of the isocyanide group and the coordinating ability of the pyridine nitrogen atom position this compound as a valuable component for advanced materials and catalysis. smolecule.com

In coordination chemistry, isocyanides are known to be excellent ligands for various transition metals, forming stable complexes with unique reactivity profiles. smolecule.com The nitrogen atom of the isocyanide can coordinate to a metal center, and the pyridine ring of this compound provides an additional coordination site, allowing it to act as a bidentate or bridging ligand. Such metal complexes have significant potential in catalysis. mdpi.commdpi.com For instance, iridium complexes bearing hydroxypyridine-based ligands have shown high activity in dehydrogenation reactions, which are crucial for hydrogen storage applications. mdpi.com By analogy, novel rhodium, palladium, or nickel complexes of this compound could be explored as catalysts for a range of transformations, including hydrogenations, cross-couplings, and carbonylations. mdpi.comrsc.org

In materials science, the focus is on creating functional materials with specific electronic or optical properties. smolecule.comrsc.org The electron-withdrawing nature of the isocyano- and chloro-substituents on the pyridine ring suggests that this compound could be a useful building block for organic semiconductors or luminescent materials. vulcanchem.commdpi.com Heterocyclic scaffolds like quinolones, which can be synthesized using isocyanides, are known to possess intrinsic photoactive properties and have been utilized as fluorescent sensors and luminescent materials. researchgate.netmdpi.com Therefore, polymers or macrocycles incorporating the this compound unit could be investigated for applications in organic electronics, sensing, and photonics.

Interdisciplinary Research Avenues with this compound

The versatility of this compound opens doors to numerous interdisciplinary research fields, bridging synthetic chemistry with biology, medicine, and computational science.

Its most immediate impact is in medicinal chemistry and drug discovery . The use of IMCRs with isocyanopyridines allows for the rapid generation of large libraries of diverse, complex molecules for high-throughput screening against various biological targets. researchgate.netnih.gov The resulting peptidomimetic structures are particularly valuable for developing new therapeutics. researchgate.netuantwerpen.be

In chemical biology , this compound can be used to synthesize molecular probes to study biological processes. For example, by incorporating it into a larger molecule with a fluorescent tag or a reactive group, chemists can create tools to label proteins, track enzymatic activity, or visualize cellular components.

Furthermore, computational chemistry offers a powerful synergistic approach. umn.edu Density Functional Theory (DFT) and other modeling techniques can be used to predict the reactivity of this compound, understand the mechanisms of its reactions, and design novel catalysts and materials with desired properties before committing to extensive laboratory work. This integrated experimental-theoretical approach accelerates the discovery and optimization of new applications for this promising compound. umn.edu

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-isocyanopyridine, and how can their efficiency be validated experimentally?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For validation, employ spectroscopic techniques (e.g., H/C NMR, IR) to confirm structural integrity and monitor reaction progress via TLC or HPLC. Quantify yields using gravimetric analysis or internal standards. Ensure reproducibility by adhering to protocols outlined in peer-reviewed literature, with experimental details (e.g., solvent purity, temperature gradients) explicitly documented .

Q. How should researchers assess the purity of this compound, and what analytical techniques are critical for this process?

- Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods. Quantify impurities using calibrated standards and validate results against reference spectra from databases like NIST Chemistry WebBook. For trace contaminants, employ mass spectrometry (HRMS) or elemental analysis. Document all analytical parameters (e.g., column type, mobile phase) to ensure reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers). Dispose of waste via certified chemical disposal services. Reference Safety Data Sheets (SDS) for toxicity data and emergency procedures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (HOMO/LUMO energies) and reaction pathways. Use software like Gaussian or ORCA to optimize geometries and calculate activation energies. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and compare with analogous pyridine derivatives. Ensure basis sets and solvation models align with experimental conditions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for structural ambiguity, 2D NMR for stereochemical conflicts). Replicate experiments under standardized conditions and compare with literature. For unresolved discrepancies, conduct sensitivity analyses (e.g., variable-temperature NMR) or collaborate with specialized labs for advanced characterization (e.g., synchrotron XRD) .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at controlled temperatures (25–80°C). Monitor degradation via HPLC-MS and identify byproducts using fragmentation patterns. Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Include controls (e.g., inert atmosphere) to isolate degradation pathways .

Q. What experimental approaches optimize the regioselective functionalization of this compound in multicomponent reactions?

- Methodological Answer : Screen catalysts (e.g., Pd, Cu) and ligands (e.g., phosphines) to enhance selectivity. Use stoichiometric control (e.g., limiting reagents) and reaction kinetics (in situ FTIR) to track intermediate formation. Validate regioselectivity via NOESY NMR or X-ray crystallography. Compare outcomes with computational predictions of transition-state energies .

Methodological Best Practices

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

- Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Describe synthetic steps, purification methods, and characterization data in the main text.

- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Cite prior literature for established protocols and explicitly note deviations (e.g., alternative solvents, modified reaction times) .

What criteria define a robust research question for mechanistic studies involving this compound?

- Answer : A strong question should be:

- Focused : Narrowly scoped (e.g., "How does electron-withdrawing substituents affect the compound’s nucleophilicity?").

- Complex : Requires synthesis of interdisciplinary data (kinetic, spectroscopic, computational).

- Relevant : Addresses gaps in catalysis or medicinal chemistry literature.

- Ethical : Adheres to safety and data integrity standards .

Data Analysis and Interpretation

Q. How can researchers statistically validate anomalous results in catalytic activity assays with this compound?

- Methodological Answer :

Perform triplicate experiments and apply error analysis (standard deviation, confidence intervals). Use statistical tests (e.g., t-test, ANOVA) to compare with controls. If outliers persist, conduct robustness checks (e.g., alternate catalysts, solvent systems) and consult domain-specific validation frameworks (e.g., ICH guidelines for pharmaceuticals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.